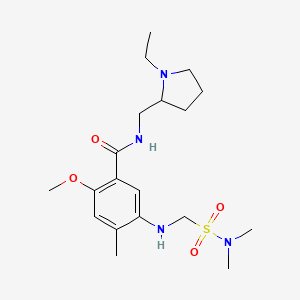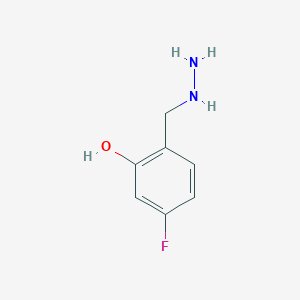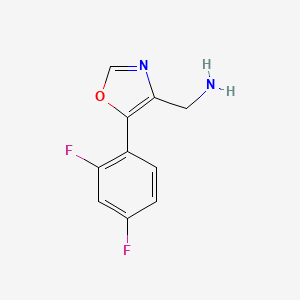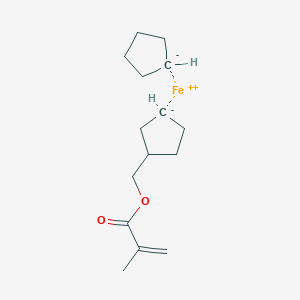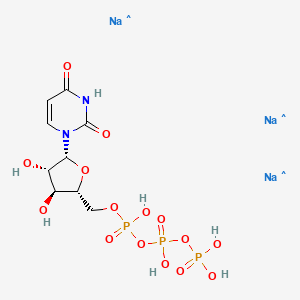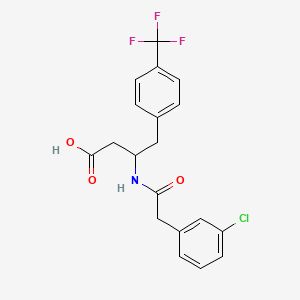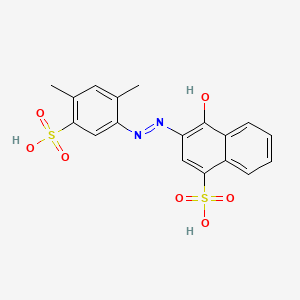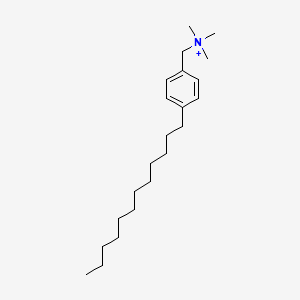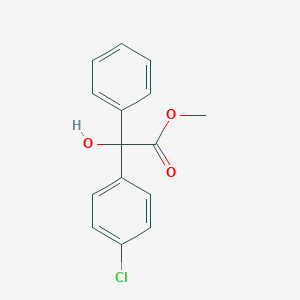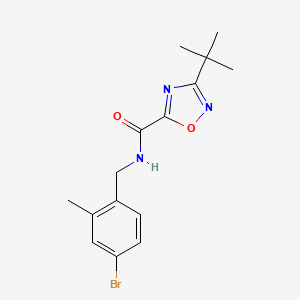
N-(4-Bromo-2-methylbenzyl)-3-(tert-butyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromo-2-methylbenzyl)-3-(tert-butyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a tert-butyl group attached to the benzyl and oxadiazole moieties, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-methylbenzyl)-3-(tert-butyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 2-methylbenzyl alcohol, is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Formation of Oxadiazole Ring: The brominated intermediate is then reacted with a suitable nitrile oxide precursor to form the 1,2,4-oxadiazole ring.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Carboxamide Formation: The final step involves the conversion of the oxadiazole intermediate to the carboxamide derivative using an appropriate amine and coupling reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromo-2-methylbenzyl)-3-(tert-butyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The carboxamide group can participate in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Typical conditions involve polar aprotic solvents and moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction can lead to different oxadiazole derivatives.
Applications De Recherche Scientifique
N-(4-Bromo-2-methylbenzyl)-3-(tert-butyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(4-Bromo-2-methylbenzyl)-3-(tert-butyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chloro-2-methylbenzyl)-3-(tert-butyl)-1,2,4-oxadiazole-5-carboxamide
- N-(4-Fluoro-2-methylbenzyl)-3-(tert-butyl)-1,2,4-oxadiazole-5-carboxamide
- N-(4-Iodo-2-methylbenzyl)-3-(tert-butyl)-1,2,4-oxadiazole-5-carboxamide
Uniqueness
N-(4-Bromo-2-methylbenzyl)-3-(tert-butyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions with biological targets, leading to unique pharmacological profiles.
Propriétés
Formule moléculaire |
C15H18BrN3O2 |
|---|---|
Poids moléculaire |
352.23 g/mol |
Nom IUPAC |
N-[(4-bromo-2-methylphenyl)methyl]-3-tert-butyl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H18BrN3O2/c1-9-7-11(16)6-5-10(9)8-17-12(20)13-18-14(19-21-13)15(2,3)4/h5-7H,8H2,1-4H3,(H,17,20) |
Clé InChI |
NGNLSBQXNMVHPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)CNC(=O)C2=NC(=NO2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



